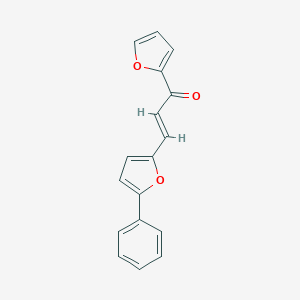
(E)-1-(furan-2-yl)-3-(5-phenylfuran-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(furan-2-yl)-3-(5-phenylfuran-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H12O3 and its molecular weight is 264.27g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-1-(furan-2-yl)-3-(5-phenylfuran-2-yl)prop-2-en-1-one, also known as a furan chalcone derivative, has garnered significant attention in recent years due to its diverse biological activities. This compound, with the molecular formula C17H12O3, features a conjugated system that enhances its potential reactivity and interaction with biological targets.
Chemical Structure and Properties
The compound is characterized by the presence of two furan rings and a prop-2-en-1-one moiety, which contribute to its unique chemical properties. The structural formula indicates:
- Carbon (C) : 17
- Hydrogen (H) : 12
- Oxygen (O) : 3
This configuration allows for various interactions with biological systems, making it a candidate for pharmaceutical applications.
Biological Activities
Research has demonstrated that this compound exhibits several notable biological activities:
-
Antimicrobial Activity :
- Studies indicate that the compound possesses significant antibacterial properties against drug-resistant strains such as Acinetobacter baumannii and Klebsiella pneumoniae. The mechanism involves interactions that disrupt bacterial cell functions, potentially through hydrogen bonding and hydrophobic interactions .
- Tyrosinase Inhibition :
- Urease Inhibition :
- Antiproliferative Effects :
Structure-Activity Relationship (SAR)
The unique combination of furan and phenyl groups in this compound contributes to its distinctive biological activities. Comparative analysis with structurally similar compounds reveals that variations in substituents can significantly affect biological efficacy:
| Compound Name | Structure | Notable Features |
|---|---|---|
| (E)-1-(furan-2-yl)-3-(5-phenyloxazol-2-yl)prop-2-en-1-one | C17H12N2O | Contains oxazole instead of furan; different activity profile |
| (E)-1-(thiophen-2-yl)-3-(5-(3-trifluoromethyl)phenyl)prop-2-en-1-one | C18H14F3OS | Incorporates thiophene; enhanced lipophilicity |
| (E)-1-(furan-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | C16H14O3 | Features methoxy group; altered solubility |
Case Studies
Case Study 1: Antibacterial Activity Assessment
A study evaluated the antibacterial efficacy of various furan derivatives against clinically isolated drug-resistant bacteria. Among them, (E)-1-(furan-2-yl)-3-(5-phenyloxazol-2-y)prop-2-en-1-one displayed remarkable activity due to its ability to form stable interactions with bacterial enzymes .
Case Study 2: Tyrosinase Inhibition Mechanism
Molecular docking studies revealed that specific derivatives of this compound bind effectively to both the catalytic and allosteric sites of tyrosinase, inhibiting its activity through mixed inhibition kinetics . This finding underscores the potential for developing skin-whitening agents based on these derivatives.
Properties
IUPAC Name |
(E)-1-(furan-2-yl)-3-(5-phenylfuran-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O3/c18-15(17-7-4-12-19-17)10-8-14-9-11-16(20-14)13-5-2-1-3-6-13/h1-12H/b10-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTIGWMEGQUQIF-CSKARUKUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C=CC(=O)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)/C=C/C(=O)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














